molecular formula C12H10 B11750593 1,2-Diethynyl-4,5-dimethylbenzene

1,2-Diethynyl-4,5-dimethylbenzene

Cat. No.: B11750593
M. Wt: 154.21 g/mol
InChI Key: RYHVONHARLAUDW-UHFFFAOYSA-N
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Description

1,2-Diethynyl-4,5-dimethylbenzene is an organic compound with the molecular formula C12H10 It is a derivative of benzene, characterized by the presence of two ethynyl groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethynyl-4,5-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,5-dimethylbenzene-1,2-dibromide.

    Reaction with Acetylene: The dibromide is subjected to a coupling reaction with acetylene in the presence of a palladium catalyst and a base such as triethylamine. This reaction forms the ethynyl groups at the 1 and 2 positions of the benzene ring.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethynyl-4,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Diethynyl-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug development and as a precursor for therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1,2-Diethynyl-4,5-dimethylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It can participate in oxidative and reductive pathways, leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diethynylbenzene: Lacks the methyl groups, leading to different reactivity and applications.

    4,5-Dimethylbenzene-1,2-diol: Contains hydroxyl groups instead of ethynyl groups, resulting in different chemical properties.

    1,2-Diethynyl-3,4-dimethylbenzene: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness

1,2-Diethynyl-4,5-dimethylbenzene is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and compounds.

Properties

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

1,2-diethynyl-4,5-dimethylbenzene

InChI

InChI=1S/C12H10/c1-5-11-7-9(3)10(4)8-12(11)6-2/h1-2,7-8H,3-4H3

InChI Key

RYHVONHARLAUDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C#C)C#C

Origin of Product

United States

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